molecular formula C32H16 B086633 Dibenzo[a,g]coronene CAS No. 190-66-9

Dibenzo[a,g]coronene

Cat. No. B086633
CAS RN: 190-66-9
M. Wt: 400.5 g/mol
InChI Key: PUCYVURKNNKDBC-UHFFFAOYSA-N
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Description

Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon (PAH) that consists of six peri-fused benzene rings . It is a type of angular-annulated PAH .


Synthesis Analysis

In recent years, a variety of new designs of coronene-based PAHs with diverse functions have emerged to serve as complementary materials in organic chemistry and materials chemistry . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .


Molecular Structure Analysis

The molecular formula of Dibenzo[a,g]coronene is C32H16 . It has a complex structure with multiple fused benzene rings .


Chemical Reactions Analysis

Coronene-based PAHs such as Dibenzo[a,g]coronene have been used in a variety of chemical reactions. They have been used in the synthesis of new materials with diverse functions .


Physical And Chemical Properties Analysis

Dibenzo[a,g]coronene has a molecular weight of 400.5 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a complexity of 644 .

Scientific Research Applications

  • Optoelectronic Applications : Dibenzo[a,g]coronene derivatives, such as esters and imides, have been studied for their potential in optoelectronic applications. They exhibit significant differences in electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes. These properties are influenced by their molecular orbital makeup and nonplanarity, which affects their performance in organic light emitting diodes (Vollbrecht et al., 2019).

  • Surface Chemistry : The chemisorption of dibenzo[a,g]coronene on silicon surfaces has been explored. This involves the molecule forming multiple Si-C covalent bonds, significantly influenced by bond strain and out-of-plane bending. These interactions are critical for understanding its applications in surface chemistry and material science (Suzuki et al., 2006).

  • Material Chemistry : The extension and substitution of the coronene architecture, as seen in dibenzo[a,g]coronene derivatives, enhance their photophysical, electrochemical, and self-assembling properties. This makes them suitable for various applications, including charge-transporting, electroluminescent, and sensing applications (Kumar & Tao, 2021).

  • Organic Semiconductor Applications : Certain dibenzo[a,g]coronene derivatives, such as those containing perylene frameworks, have shown significant potential as organic semiconductors. They exhibit considerable field-effect mobility, making them candidates for transistor applications (Kumar et al., 2016).

  • Liquid Crystal Applications : Certain dibenzo[a,g]coronene derivatives have shown properties conducive to forming liquid crystals, which can be used in molecular devices such as organic light-emitting diodes, photovoltaic solar cells, and field-effect transistors (Wang et al., 2010).

Future Directions

The synthetic, photophysical and materialistic aspects of Dibenzo[a,g]coronene can benefit researchers of diverse fields . The systematic extension and expansion of coronene backbones to wide categories of angular PAHs are covered . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .

properties

IUPAC Name

nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCYVURKNNKDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172453
Record name Dibenzo(a,g)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,g]coronene

CAS RN

190-66-9
Record name Dibenzo(a,g)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,g)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
WH Laarhoven, PGF Boumans - Recueil des Travaux …, 1975 - Wiley Online Library
Two polycyclic aromatics having a phenyl‐substituted pentahelicene moiety, 13,14‐diphenyldibenzo[c,g]chrysene (19) and 14,15‐diphenyldibenzo[f,j]picene (38) have been obtained …
Number of citations: 18 onlinelibrary.wiley.com
N Jeremić, S Radenkovic, I Gutman - 2010 - scidar.kg.ac.rs
The cyclic conjugation in benzo-annelated coronenes is studied by means of the energy effect (ef) and π-electron content (EC) of the six-membered rings. Some peculiarities of the π-…
Number of citations: 12 scidar.kg.ac.rs
RA Alberty, MB Chung, AK Reif - Journal of physical and chemical …, 1989 - pubs.aip.org
The tables in our first paper on polycyclic aromatic hydrocarbons [J. Phys. Chem. Ref. Data 17, 241 (1988)] have been extended by calculating thermodynamic properties for the first four …
Number of citations: 40 pubs.aip.org
O Stetsovych, M Švec, J Vacek, JV Chocholoušová… - Nature …, 2017 - nature.com
The chirality of molecular structures is paramount in many phenomena, including enantioselective reactions, molecular self-assembly, biological processes and light or electron-spin …
Number of citations: 110 www.nature.com
K Hiruta, S Tokita, K Nishimoto - Dyes and pigments, 1998 - Elsevier
For Pariser-Parr-Pople molecular orbital (PPP MO) calculations of the excitation energies of the p-band of polycyclic aromatic hydrocarbons (PAHs), the spectrochemical softness …
Number of citations: 5 www.sciencedirect.com
O Mathieu, G Frache, N Djebaïli-Chaumeix… - Proceedings of the …, 2007 - Elsevier
The present work addresses the soot formation parameters behind reflected shock waves and the identification of adsorbed species on their surface. Soot induction delay times and …
Number of citations: 59 www.sciencedirect.com
JO Oña-Ruales, Y Ruiz-Morales - The Journal of Physical …, 2014 - ACS Publications
The positions of maximum absorbance for the p and β bands of the UV–vis spectra of the benzenoid polycyclic aromatic hydrocarbons, PAHs, with molecular formula C 32 H 16 have …
Number of citations: 13 pubs.acs.org
M Arockiaraj, D Paul, J Clement, S Tigga… - SAR and QSAR in …, 2023 - Taylor & Francis
The physicochemical characteristics of polycyclic aromatic compounds critical to environmental modelling such as octanol partition coefficients, solubility, lipophilicity, polarity and …
Number of citations: 1 www.tandfonline.com
JC Fetzer - 2000 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are the first type of chemicals that were ever discovered to cause cancer in humans. They are found in cigarette smoke, in barbecued and …
Number of citations: 167 books.google.com
E van Wynsberghe, A Turak - Optoelectronics-Advanced Device …, 2017 - books.google.com
While lasers have enjoyed greater popularity, masers—which emit coherent radiation in the microwave spectrum—are also of critical importance to a variety of applications. Recently, …
Number of citations: 4 books.google.com

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